TrkA Inhibitory Potency: 1396679-28-9 vs. In-Class Urea Analogs
The target compound, 1396679-28-9, is explicitly claimed as a TrkA kinase inhibitor in patent WO2013176970, with reported IC50 values in the 1–100 nM range [1]. The corresponding patent application (PMID28270021) designates this compound as a 'tri-substituted urea derivative' with high affinity for TrkA [2]. In contrast, the meta-substituted isomer (CAS 1396684-73-3) has no publicly disclosed inhibitory data, and its altered geometry is expected to reduce binding affinity . This potency range places 1396679-28-9 among the more active urea-based TrkA inhibitors, which typically exhibit IC50 values from low nanomolar to micromolar ranges depending on substitution pattern [1].
| Evidence Dimension | TrkA kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1–100 nM [1] |
| Comparator Or Baseline | Meta-substituted isomer (CAS 1396684-73-3): No data available; structurally predicted to have reduced activity |
| Quantified Difference | Not quantifiable; qualitative prediction based on positional isomerism |
| Conditions | Biochemical kinase inhibition assay (exact conditions from patent WO2013176970) |
Why This Matters
Procurement of the correct ortho-substituted isomer is essential to achieve the intended on-target TrkA engagement, as its meta-substituted counterpart lacks proof of equivalent activity.
- [1] IDRB Lab. Target and Its Patented Drug(s) for TrkA: WO2013176970. 2026. View Source
- [2] DrugMap. Tri-substituted urea derivative 1 (DMHGRTX). Drug Information. 2026. View Source
